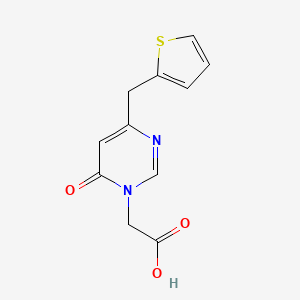

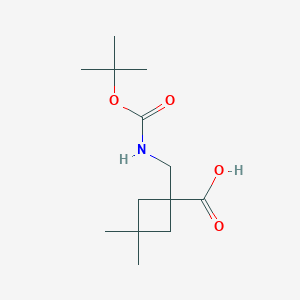

1-(((叔丁氧羰基)氨基)甲基)-3,3-二甲基环丁烷-1-羧酸

描述

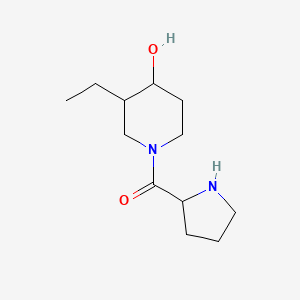

This compound is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .

Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis

The molecular structure of this compound was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .Chemical Reactions Analysis

This compound has been used in peptide synthesis as a synthetic support . It has also been used in solution-phase amide formation under thermal heating .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242 . It is soluble in DMSO and methanol .科学研究应用

用于材料科学的连续光流合成

连续光流化学已用于扩大合成顺式-3-(叔丁氧羰基)-2,3,4-d3-环丁烷羧酸,这是一种含环丁烷环的生物活性化合物和材料的构件。该工艺针对氘标记进行了优化,促进了用于质谱分析中内标化合物的生产,这对于非临床和临床环境中的药代动力学研究至关重要 (Yamashita, Nishikawa, & Kawamoto, 2019)。

新型杂环氨基酸合成

一种新官能化的杂环氨基酸,即 2-氨基-4-[1-(叔丁氧羰基)氮杂环丁-3-基]-1,3-硒唑-5-羧酸甲酯,已通过 [3+2] 环加成反应合成。该 1,3-硒唑的结构通过综合核磁共振光谱、高分辨质谱和元素分析得到证实,证明了其作为一种多功能合成中间体的潜力 (Dzedulionytė et al., 2021)。

氨基酸衍生的聚乙炔

对用于聚合的氨基酸衍生乙炔单体的研究导致合成了一类在材料科学中具有潜在应用的聚合物。这些聚合物衍生自 N-(叔丁氧羰基)-l-丙氨酸和相关化合物,表现出比旋光度和圆二色性等特性,表明螺旋构象。此类进展为设计具有明确手性特性的新型聚合物材料开辟了途径 (Gao, Sanda, & Masuda, 2003)。

β-二肽的立体化学和合成

已开发出用于 β-氨基酸衍生物(包括 2-苄氧羰基氨基-(1S,2R)-环丁烷-1-羧酸甲酯)的高效合成技术。这些方法可以得到对映异构和非对映异构双(环丁烷)β-二肽,说明立体化学在合成 β-氨基酸低聚物以用于潜在治疗应用中的重要性 (Izquierdo et al., 2002)。

叔丁氧羰基化试剂

新型叔丁氧羰基化试剂的开发提高了有机合成中保护基策略的效率。这些进展促进了在温和条件下对底物(包括酚、胺和羧酸)进行选择性和高产率的修饰,而无需碱,证明了合成化学家可用的工具包正在不断发展 (Saito, Ouchi, & Takahata, 2006)。

未来方向

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases . This suggests potential future directions for the use of this compound in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

作用机制

Target of Action

Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It is known that the tert-butyloxycarbonyl (boc) group is commonly used in peptide synthesis as a protective group for the amino group . The Boc group prevents unwanted side reactions during the synthesis process, allowing for more precise control over the reaction .

Biochemical Pathways

The compound “1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid” may be involved in peptide synthesis pathways, given the presence of the Boc group . The Boc group can be removed under acidic conditions, revealing the amino group that can then participate in peptide bond formation .

Pharmacokinetics

The presence of the boc group may influence these properties, as it can increase the compound’s stability and prevent premature degradation .

Result of Action

The primary result of the action of “1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid” is likely the successful synthesis of peptides with the desired sequence . By protecting the amino group during synthesis, the compound can help ensure that peptide bond formation occurs at the correct locations .

Action Environment

The action of “1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid” is influenced by the reaction conditions, particularly the pH. The Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH of the reaction environment plays a crucial role in determining the compound’s efficacy and stability.

属性

IUPAC Name |

3,3-dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-8-13(9(15)16)6-12(4,5)7-13/h6-8H2,1-5H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFVPBQEHWJFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(CNC(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。